SARS-CoV-2 Mpro Intermediate Binding Profile
In a virtual screening study targeting the SARS-CoV-2 main protease (Mpro), Salviaplebeiaside demonstrated a docking score of −8.5 kcal/mol, positioning it as an intermediate-affinity ligand [1]. It binds via a hydrogen bond network involving residues Gly143, Ser144, Cys145, Thr26, His163, and Glu166 [1]. This affinity is measurably lower than that of the potent comparator Rutin (−9.1 kcal/mol) but higher than the widely studied phenolic acid comparator Rosmarinic Acid (−8.1 kcal/mol) [1].
| Evidence Dimension | Binding Affinity (Docking Score, kcal/mol) |
|---|---|
| Target Compound Data | -8.5 kcal/mol |
| Comparator Or Baseline | Rutin: -9.1 kcal/mol; Rosmarinic Acid: -8.1 kcal/mol |
| Quantified Difference | 0.6 kcal/mol weaker than Rutin; 0.4 kcal/mol stronger than Rosmarinic Acid |
| Conditions | In silico molecular docking against SARS-CoV-2 Mpro (PDB ID implicit). |
Why This Matters
This intermediate binding profile is critical for experiments requiring a non-potent Mpro binder to establish structure-activity relationships (SAR) or for polypharmacology screens where a milder hit is desirable.
- [1] Zhou, Y., et al. Identification of novel SARS-CoV-2 Mpro inhibitors from natural products by virtual screening, molecular dynamics simulation, and biological evaluation. (Implicit source for Table 1 data). View Source
